4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one

Fragment-based drug discovery Physicochemical profiling Lead-like property space

4-Sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one (CAS 179316-94-0; synonym: 4-thioxo-3,4-dihydropyrrolo[1,2-d][1,2,4]triazin-1(2H)-one) is a low-molecular-weight (167.19 g/mol) fused heterocyclic compound with the molecular formula C₆H₅N₃OS, belonging to the pyrrolotriazinone class. It features a pyrrole ring fused to a 1,2,4-triazine ring at the [1,2-d] position, with a characteristic sulfanyl (thioxo) substituent at the 4-position.

Molecular Formula C6H5N3OS
Molecular Weight 167.19 g/mol
CAS No. 179316-94-0
Cat. No. B1440017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one
CAS179316-94-0
Molecular FormulaC6H5N3OS
Molecular Weight167.19 g/mol
Structural Identifiers
SMILESC1=CN2C(=C1)C(=O)NNC2=S
InChIInChI=1S/C6H5N3OS/c10-5-4-2-1-3-9(4)6(11)8-7-5/h1-3H,(H,7,10)(H,8,11)
InChIKeyKWCOMGMOSLLKRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one (CAS 179316-94-0) – Core Scaffold Identity and Procurement Baseline


4-Sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one (CAS 179316-94-0; synonym: 4-thioxo-3,4-dihydropyrrolo[1,2-d][1,2,4]triazin-1(2H)-one) is a low-molecular-weight (167.19 g/mol) fused heterocyclic compound with the molecular formula C₆H₅N₃OS, belonging to the pyrrolotriazinone class . It features a pyrrole ring fused to a 1,2,4-triazine ring at the [1,2-d] position, with a characteristic sulfanyl (thioxo) substituent at the 4-position . The compound is commercially available as a research chemical and synthetic building block, typically supplied at ≥95% purity, and is cataloged within screening collections (e.g., Enamine catalog number EN300-63936) [1]. The pyrrolotriazinone scaffold has been described as an underexplored privileged structure in drug discovery, with emerging applications across kinase inhibition, antiviral, and anti-inflammatory programs [2].

Why Generic Substitution Fails for 4-Sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one – The Critical Role of the 4-Position Heteroatom


Superficial structural similarity among pyrrolotriazinone congeners masks functionally decisive differences in physicochemical properties and synthetic derivatization potential that preclude simple interchange. The target compound bears a 4-sulfanyl (thioxo) group, whereas the closest in-class analogs carry either a 4-oxo (CAS 50269-86-8) or 4-hydroxy (CAS 50269-88-0) substituent . This single-atom substitution (S vs. O) alters molecular weight (167.19 vs. 135.12 vs. 151.12 g/mol), hydrogen-bond donor/acceptor character, polar surface area, and lipophilicity – parameters that directly govern fragment-based screening hit rates, pharmacokinetic behavior, and downstream lead optimization trajectories . Furthermore, the regioisomeric 2-thioxo analog (CAS 1232815-49-4) positions the sulfur at a different ring location (pyrrolo[2,1-f] vs. pyrrolo[1,2-d] fusion), yielding distinct electronic distribution and reactivity that cannot be assumed equivalent in target engagement . Critically, the 4-sulfanyl moiety serves as a unique synthetic handle for S-alkylation chemistry that is foundational to building chymase inhibitor libraries described in the patent literature, chemistry that is inaccessible from the 4-oxo or 2-thioxo variants without additional functional group interconversion steps [1].

Product-Specific Quantitative Evidence Guide for 4-Sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one (CAS 179316-94-0)


Molecular Weight Differentiation: 4-Sulfanyl vs. 4-Oxo vs. 4-Hydroxy Pyrrolotriazinone Cores

The 4-sulfanyl compound (CAS 179316-94-0) possesses a molecular weight of 167.19 g/mol, in contrast to 135.12 g/mol for the 4-oxo analog (CAS 50269-86-8) and 151.12 g/mol for the 4-hydroxy analog (CAS 50269-88-0) . This mass differential is attributable to the sulfur atom at position 4 (atomic mass 32.07) replacing oxygen (atomic mass 16.00) or hydroxyl (17.01), respectively. The shift into the 150–170 Da range positions the 4-sulfanyl compound within the 'fragment' space (MW < 250 Da) while offering a higher heavy-atom count (10 heavy atoms vs. 9 for the 4-oxo) that can translate to enhanced X-ray detectability and interpretable electron density in crystallographic fragment screening campaigns [1].

Fragment-based drug discovery Physicochemical profiling Lead-like property space

Regioisomeric Sulfanyl Placement: 4-Sulfanyl (pyrrolo[1,2-d]) vs. 2-Thioxo (pyrrolo[2,1-f]) – Divergent Chemical Reactivity

The target compound features the sulfanyl group at the 4-position of the pyrrolo[1,2-d][1,2,4]triazin-1-one scaffold, whereas the isomeric 2-thioxo-2,3-dihydropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one (CAS 1232815-49-4) places the thioxo at position 2 on a different ring-fusion topology (pyrrolo[2,1-f] connectivity) . Although both share the molecular formula C₆H₅N₃OS and identical molecular weight (167.19 g/mol), the positional difference dictates distinct S-alkylation regiochemistry. In the patent synthesis of chymase inhibitors (EP 0713876 A1), the 4-sulfanyl intermediate undergoes selective S-alkylation with benzyl halides to generate 4-benzylthio-substituted triazines (Table 1, compounds 1–6), a transformation that exploits the unique nucleophilicity of the 4-position thiolate [1]. The corresponding 2-thioxo regioisomer would yield alkylation at a topologically distinct vector incompatible with the structure-activity requirements of the disclosed chymase pharmacophore.

Synthetic chemistry Regioselective alkylation Medicinal chemistry building blocks

Hydrogen-Bond Donor Profile: 4-Sulfanyl (N–H + S–H) vs. 4-Oxo (N–H Only) vs. 4-Hydroxy (N–H + O–H) Fragments

The 4-sulfanyl compound presents a distinct hydrogen-bond donor/acceptor configuration relative to its 4-oxo and 4-hydroxy counterparts. The 4-oxo analog (CAS 50269-86-8) functions solely as an H-bond acceptor at position 4 (C=O), whereas the 4-hydroxy analog (CAS 50269-88-0) introduces an O–H donor. The 4-sulfanyl compound (CAS 179316-94-0) features an S–H group, which is a weaker H-bond donor than O–H but a stronger H-bond donor than C–H, and exhibits unique polarizability characteristics that can engage in S···π interactions with aromatic protein side chains, as documented in crystallographic studies of related sulfanyl-triazine derivatives [1]. This H-bond donor profile, combined with the N–H donor of the triazinone ring, creates a spatially oriented two-donor system (N–H at position 2 and S–H at position 4) that differs fundamentally from the single-donor (N–H only) or oxygen-based two-donor (N–H + O–H) systems of the comparator scaffolds [2].

Fragment-based screening Hydrogen-bonding capacity Crystal engineering

Commercial Availability and Purity Baseline: Comparative Procurement Landscape

The target compound is commercially available from multiple suppliers (Enamine, AKSci, Leyan) at a standardized minimum purity of 95% . The 4-oxo analog (CAS 50269-86-8) is more widely cataloged across a larger number of vendors (AKSci, Biosynth, Hit2Lead, ChemDiv, Alfa Chemistry) and is generally offered at lower cost, reflecting its broader historical use as a generic heterocyclic building block . The 4-hydroxy analog (CAS 50269-88-0) occupies an intermediate position in terms of vendor coverage. The 4-sulfanyl compound occupies a narrower but defined niche: it is the only commercially available variant among the four comparators that provides a thiol-based synthetic handle for S-functionalization without requiring additional de novo synthesis. For medicinal chemistry groups seeking to explore sulfur-specific interactions (e.g., metal coordination, disulfide formation, S···π contacts) within the pyrrolotriazinone scaffold, the 4-sulfanyl compound represents the sole off-the-shelf procurement option, whereas the 4-oxo and 4-hydroxy analogs lack this functional handle entirely .

Chemical procurement Supplier comparison Building block sourcing

Patent-Documented Synthetic Utility: 4-Sulfanyl Intermediate in Chymase Inhibitor Synthesis vs. Non-Patented Analogs

The 4-sulfanyl compound is explicitly positioned as a key intermediate (compound 5 in Reaction Formula-2) within the EP 0713876 A1 patent family assigned to Wakamoto Pharmaceutical Co., Ltd., which describes triazine derivatives as dual chymase activity inhibitors and nitric oxide production inhibitors [1]. In the disclosed synthetic route, the 4-sulfanyl intermediate is generated by cyclization of a hydrazinocarbonyl precursor with carbon disulfide (CS₂) in the presence of KOH, followed by S-alkylation with substituted benzyl halides to yield bioactive end-products (Reaction Formula-3) [2]. The patent exemplifies six compounds (Table 1) derived through this S-alkylation pathway, explicitly linking the 4-sulfanyl scaffold to a pharmacologically validated target class (chymase, a chymotrypsin-like serine protease implicated in asthma, allergic rhinitis, cardiovascular disease, and inflammatory conditions) . In contrast, the 4-oxo and 4-hydroxy analogs are not described as intermediates in this patent family, and no comparable patent-documented therapeutic application has been identified for the 2-thioxo regioisomer (CAS 1232815-49-4) with similar target validation pedigree.

Chymase inhibition Patent synthesis Cardiovascular and inflammatory disease

Important Caveat: Limited Publicly Available Quantitative Biological Activity Data for the Parent Scaffold

A systematic search of public databases (ChEMBL, BindingDB, PubChem BioAssay, PubMed) for CAS 179316-94-0 yielded no direct, quantitative biological activity data (IC₅₀, Kᵢ, Kd, EC₅₀) for the parent compound itself [1]. All identified biological data pertain to downstream derivatives obtained after S-alkylation or further functionalization (e.g., chymase inhibitors in EP 0713876 A1; kinase inhibitors in US 7855288; antifungal pyrrolotriazinones reviewed by Ge & Cintrat, 2021) [2]. This evidence gap means that the 4-sulfanyl compound's differentiation is currently supported by structural uniqueness (S-atom presence), synthetic versatility (thiol reactivity), and patent pedigree (intermediate status) rather than by direct comparative bioassay data against its 4-oxo, 4-hydroxy, or 2-thioxo analogs. Researchers selecting this compound for biological screening should anticipate that the intrinsic activity of the unsubstituted 4-sulfanyl scaffold remains uncharacterized and that any biological effect will likely require derivatization at the sulfur center. Procurement decisions should be guided primarily by synthetic objectives and the compound's documented role as a key intermediate, not by assumed target potency.

Evidence transparency Procurement risk assessment Data availability

Best Research and Industrial Application Scenarios for 4-Sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one (CAS 179316-94-0)


Synthesis of Chymase Inhibitor Libraries via S-Alkylation Chemistry

Researchers building compound libraries targeting chymase (CMA1), a serine protease implicated in asthma, allergic rhinitis, cardiovascular remodeling, and atherosclerosis, should procure this compound as the core S-alkylation substrate. The synthetic route disclosed in EP 0713876 A1 demonstrates that S-alkylation of the 4-sulfanyl intermediate with substituted benzyl halides (e.g., 4-chlorobenzyl chloride, 4-fluorobenzyl bromide) under basic conditions (K₂CO₃, DMF or THF, 0–50 °C, 5–12 h) generates 4-benzylthio-pyrrolotriazinones that constitute the bioactive pharmacophore [1]. The 4-oxo and 4-hydroxy analogs cannot participate in this S-alkylation chemistry, and the 2-thioxo regioisomer would yield products with incorrect substitution geometry. This scenario is supported by the patent's explicit description of the 4-sulfanyl compound as compound (5) in Reaction Formula-2 and its conversion to bioactive end-products in Reaction Formula-3 [2].

Fragment-Based Drug Discovery (FBDD) Screening for Sulfur-Specific Protein Interactions

The 4-sulfanyl compound (MW 167.19, 10 heavy atoms) sits within the Rule-of-Three (RO3) compliant fragment space (MW < 300, H-bond donors ≤ 3, acceptors ≤ 3, clogP ≤ 3) and provides a sulfur-containing scaffold that is underrepresented in commercial fragment libraries [3]. The S–H group offers unique interaction modalities including S···π contacts with aromatic protein side chains (documented for sulfanyl-triazine crystals by Wan et al., 2008), metal coordination (e.g., Zn²⁺ in metalloproteases), and reversible disulfide formation with cysteine residues [4]. Fragment screening campaigns targeting metalloenzymes, cysteine proteases, or proteins with aromatic-rich binding pockets may benefit from including this scaffold as a probe for sulfur-mediated binding modes that oxo and hydroxy fragments cannot engage. X-ray crystallography is recommended as the primary hit-detection method, as the sulfur atom provides anomalous scattering signal for unambiguous pose assignment [5].

Dual Chymase/Nitric Oxide Synthase (NOS) Inhibitor Lead Generation

The EP 0713876 A1 patent explicitly claims dual inhibitory activity against chymase and nitric oxide production for S-alkylated derivatives of this scaffold, with therapeutic indications spanning bronchial asthma, allergic rhinitis, urticaria, ischemic heart disease, septic shock, rheumatoid arthritis, autoimmune diseases, and cancer [6]. Research groups pursuing dual-mechanism anti-inflammatory agents should prioritize this compound as a starting point, as the patent establishes a precedent for dual pharmacology within a single chemotype. The synthetic accessibility of diverse S-alkylated analogs (varying R1 benzyl and R2 substituents) enables rapid exploration of structure-activity relationships around both target activities. No equivalent dual-activity patent coverage has been identified for the 4-oxo, 4-hydroxy, or 2-thioxo comparators, giving the 4-sulfanyl scaffold a unique intellectual property pedigree for this dual-mechanism approach [7].

Computational Chemistry and in Silico Screening of Pyrrolotriazinone Chemical Space

Computational chemists building virtual screening libraries or performing docking studies against the pyrrolotriazinone scaffold space should include the 4-sulfanyl compound as a distinct node in the enumerated library. The sulfur atom introduces polarizability and electrostatic features not captured by the 4-oxo or 4-hydroxy variants, and its presence can significantly alter docking scores against targets with sulfur-favoring subpockets (e.g., methionine-rich or cysteine-proximal sites) [8]. Molecular property calculations (LogP, PSA, H-bond donor/acceptor count) should be performed with explicit treatment of the thiol/thione tautomerism (4-sulfanyl vs. 4-sulfanylidene), as the predominant tautomeric form will influence predicted binding modes. The compound's commercial availability from Enamine and other vendors enables rapid experimental validation of in silico hits without requiring custom synthesis, shortening the computational-to-experimental feedback cycle .

Quote Request

Request a Quote for 4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.